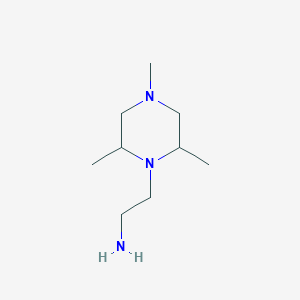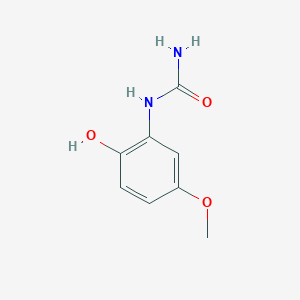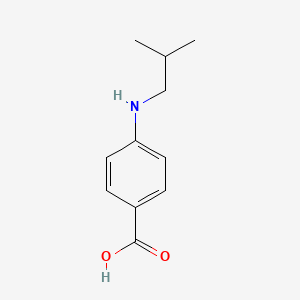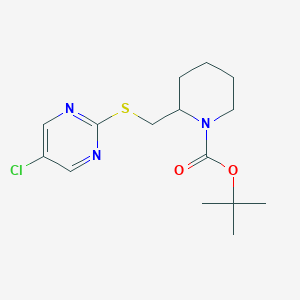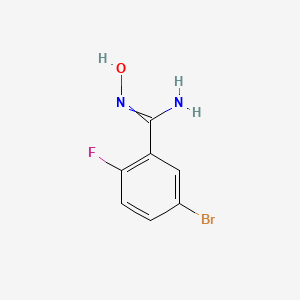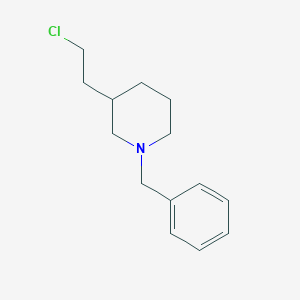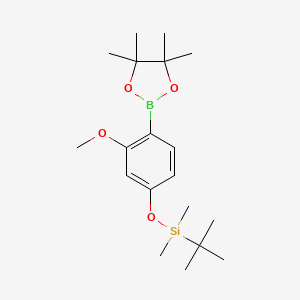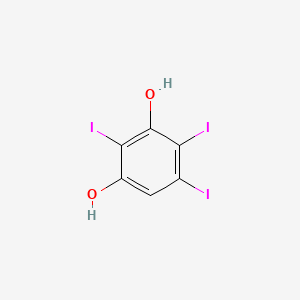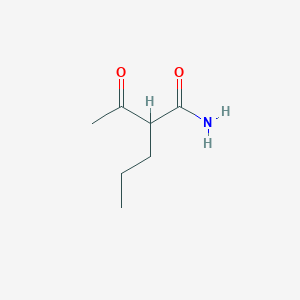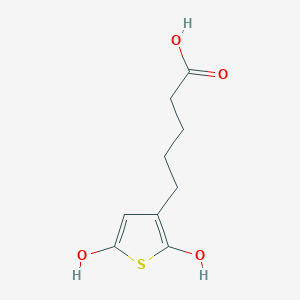
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is an organic compound with the molecular formula C9H12O4S This compound features a thiophene ring substituted with two hydroxyl groups and a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pentanoic Acid Chain Attachment: The pentanoic acid chain can be introduced via Friedel-Crafts acylation using pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar in structure but contains a dithiolane ring instead of a thiophene ring.
α-Lipoic acid: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
774522-23-5 |
|---|---|
Molekularformel |
C9H12O4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-(2,5-dihydroxythiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O4S/c10-7(11)4-2-1-3-6-5-8(12)14-9(6)13/h5,12-13H,1-4H2,(H,10,11) |
InChI-Schlüssel |
XHNBCZBRRMLAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


